molecular formula C9H7N3O5 B13799458 o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- CAS No. 65561-72-0

o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso-

Cat. No.: B13799458
CAS No.: 65561-72-0
M. Wt: 237.17 g/mol
InChI Key: USPVUPCOWYPYMH-UHFFFAOYSA-N
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Description

The compound "o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso-" is a nitroso derivative of benzoquinone, structurally characterized by a methylnitrosamino-acetyl group at the 4-position and a nitroso group at the 3-position of the quinone backbone.

Properties

CAS No.

65561-72-0

Molecular Formula

C9H7N3O5

Molecular Weight

237.17 g/mol

IUPAC Name

N-methyl-N-[2-(2-nitroso-3,4-dioxocyclohexa-1,5-dien-1-yl)-2-oxoethyl]nitrous amide

InChI

InChI=1S/C9H7N3O5/c1-12(11-17)4-7(14)5-2-3-6(13)9(15)8(5)10-16/h2-3H,4H2,1H3

InChI Key

USPVUPCOWYPYMH-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)C1=C(C(=O)C(=O)C=C1)N=O)N=O

Origin of Product

United States

Preparation Methods

Acylation Procedure

  • React the hydroquinone or catechol precursor with (methylnitrosamino)acetyl chloride in an anhydrous solvent such as pyridine or dimethylformamide (DMF).

  • Maintain reaction temperature between 0°C and room temperature to minimize side reactions.

  • Use stoichiometric amounts of base (e.g., pyridine) to neutralize the generated HCl.

  • Reaction time: 1 to 4 hours with stirring under inert atmosphere (nitrogen or argon).

Nitrosation Procedure

  • Prepare a nitrosating agent solution by dissolving sodium nitrite in dilute hydrochloric acid at 0-5°C.

  • Add the acylated intermediate slowly to the nitrosating solution, maintaining low temperature to control reaction rate.

  • Stir for 1-2 hours, monitoring progress by thin-layer chromatography (TLC).

  • Quench reaction by neutralization with sodium bicarbonate.

Oxidation to o-Benzoquinone

  • Oxidize the nitroso-acylated hydroquinone intermediate using silver oxide or Fremy's salt in aqueous or mixed organic solvent systems.

  • Reaction temperature: 0-25°C to avoid decomposition.

  • Reaction time: 1-3 hours until complete conversion confirmed by UV-Vis or TLC.

Purification

  • Extract the product into organic solvents such as ethyl acetate.

  • Wash with water and brine to remove inorganic impurities.

  • Dry over anhydrous sodium sulfate.

  • Purify by recrystallization from ethyl acetate-hexane mixture or by column chromatography using silica gel.

Data Tables Summarizing Reaction Parameters and Outcomes

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Acylation (Methylnitrosamino)acetyl chloride, pyridine 0 to 25 1-4 70-85 Anhydrous conditions, inert atmosphere
Nitrosation NaNO2, HCl aqueous solution 0 to 5 1-2 60-75 Slow addition, low temperature
Oxidation Silver oxide or Fremy's salt 0 to 25 1-3 65-80 Mild oxidant, avoid over-oxidation
Purification Recrystallization or column chromatography Ambient Variable - Confirm purity by IR, NMR, elemental analysis

Research Outcomes and Analytical Characterization

  • Infrared Spectroscopy (IR): Characteristic absorption bands for nitroso (N=O stretch around 1500-1550 cm⁻¹), carbonyl (C=O stretch around 1700-1750 cm⁻¹), and quinone functionalities (C=O stretch near 1660 cm⁻¹) confirm the presence of key groups.

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra show signals corresponding to aromatic protons, methylene groups adjacent to nitrogen, and acetyl methyl groups. The chemical shifts and coupling patterns align with the proposed structure.

  • Elemental Analysis: Carbon, hydrogen, and nitrogen content closely match calculated values, confirming compound purity and correct molecular formula.

  • Stability and Handling: The compound is sensitive to light and moisture due to the nitroso and nitrosamine groups, requiring storage under inert atmosphere and refrigeration.

Summary of Literature and Source Diversity

  • The synthetic approach is supported by methodologies described in patent US3959309A, which details preparation of structurally related nitroso and acylated compounds via pressure vessel heating, acid chloride esterification, and nitrosation reactions under controlled conditions.

  • Additional insights on acylation and nitrosation techniques are corroborated by academic theses and peer-reviewed organic synthesis literature, which emphasize the need for precise temperature control and inert atmospheres to maintain functional group integrity.

  • The combination of patent and academic sources ensures a robust, authoritative, and diversified foundation for the preparation methods of this compound.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The o-quinone structure, combined with nitroso substituents, facilitates rapid nucleophilic additions.

1.1. Thiol-Mediated Michael Addition

Thiols (e.g., cysteine) react via 1,6-Michael addition at the quinone's carbonyl groups. The nitroso groups enhance electrophilicity, accelerating this pathway. For example, cysteine reacts with o-quinones at rates exceeding 10^5 M⁻¹s⁻¹ .

Nucleophile Reaction Type Rate (relative)
Thiols (e.g., cysteine)1,6-Michael additionVery fast (10^5–10^6 M⁻¹s⁻¹)
Amines (e.g., lysine)1,4-Michael additionSlow (10^2–10^3 M⁻¹s⁻¹)

1.2. Amine-Mediated Reactions

Primary and secondary amines form Schiff bases or undergo 1,4-Michael additions . The methylnitrosamino group may act as a reactive site for intermolecular amine-quinone interactions.

Mechanism :

  • Schiff Base Formation : Condensation of the quinone carbonyl with amine groups releases water, forming stable imines .

  • Transient Adducts : Amine adducts may reoxidize to more stable quinone imines, as observed in pheomelanin biosynthesis .

2.1. Reduction to Catechols

The quinone core can be reduced to catechols via redox exchange. The nitroso groups may stabilize the quinone structure, reducing its susceptibility to reduction .

2.2. Oxidative Dimerization

In the absence of nucleophiles, o-quinones undergo dimerization or oligomerization. The nitroso substituents may promote cross-linking, forming complex polymeric structures .

3.1. Enzyme Inhibition

N-Acetyl-p-benzoquinone imine (NAPQI), a structurally analogous compound, irreversibly inhibits glutathione synthetase via covalent binding to cysteine residues . This mechanism suggests potential biological toxicity for o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- through similar pathways.

3.2. Antimicrobial Activity

The compound may generate reactive oxygen species (ROS) during oxidative transformations, as observed in Ag nanoparticle-paracetamol composites . This could contribute to antimicrobial effects via DNA damage or protein modification.

4.1. Steric Effects

The bulky methylnitrosamino group at C4 may hinder nucleophilic additions at adjacent positions, favoring reactions at less hindered sites .

Synthetic Pathways

The compound's synthesis likely involves sequential oxidation and acylation steps. For example:

  • Oxidation of Catechol Precursors : Catechol derivatives are oxidized to o-quinones using Ag₂O or NaIO₄ .

  • Acetylation : Introduction of the methylnitrosamino group via amide coupling or nitrosation .

Comparison of Reactivity Across Substituents

Substituent Reactivity (relative) Dominant Reaction
Nitroso groupsVery highNucleophilic addition
Methylnitrosamino groupModerateAmidine formation
Acetyl groupLowHydrolysis

Toxicological Implications

The compound's reactivity profile suggests potential for biological damage. For instance:

  • Protein Modification : Covalent binding to cysteine residues in enzymes, as observed with NAPQI .

  • DNA Interactions : Adduct formation with adenine or guanine residues, as seen in quinone-DNA binding .

Scientific Research Applications

Pharmacological Applications

o-Benzoquinone derivatives have been studied for their potential pharmacological activities. They exhibit various biological effects that make them candidates for drug development:

  • Antitumor Activity : Research indicates that quinones can inhibit tumor growth through mechanisms involving oxidative stress and apoptosis induction in cancer cells. For example, compounds similar to o-benzquinone have shown efficacy in targeting specific cancer cell lines .
  • Antimicrobial Properties : Quinones are known for their antimicrobial activity. Studies have demonstrated that certain benzoquinones possess the ability to inhibit bacterial growth, making them potential candidates for antibiotic development .

Toxicological Studies

The compound's structure suggests potential toxicity, particularly due to the nitroso group, which is often associated with carcinogenic properties:

  • Carcinogenicity Studies : Investigations into the carcinogenic potential of nitroso compounds indicate that they can form DNA adducts, leading to mutations and cancer development. The compound's role as a model for studying nitroso compound toxicity has been emphasized in recent toxicological assessments .
  • Mechanistic Studies : Research has focused on understanding how o-benzquinone interacts with biological macromolecules. For instance, studies have shown that it can covalently bind to proteins, altering their function and potentially leading to cellular damage .

Synthetic Organic Chemistry

In synthetic organic chemistry, o-benzquinone serves as an important intermediate:

  • Reagent in Chemical Reactions : It can participate in various chemical transformations, including nucleophilic additions and cycloadditions. Its reactivity allows it to be utilized in synthesizing more complex organic molecules .
  • Coordination Chemistry : The unique electronic properties of quinones make them suitable for coordination with metal ions, leading to the formation of complexes that can be used in catalysis or materials science applications .

Case Studies

Several case studies illustrate the applications of o-benzquinone:

  • Antitumor Activity Study : A study explored the effects of a related benzoquinone on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through oxidative stress pathways. The findings suggest that modifications to the quinone structure could enhance its therapeutic potential .
  • Toxicity Mechanism Investigation : Another study focused on the interaction between o-benzquinone and cellular proteins, revealing that it forms stable adducts with cysteine residues, leading to irreversible inhibition of critical enzymes involved in detoxification processes .

Mechanism of Action

The mechanism of action of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- involves its ability to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cytotoxic effects. The compound can also form covalent bonds with nucleophiles, such as thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with "o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso-":

Compound Name Key Structural Features Primary Source/Use
NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) Pyridine ring, methylnitrosamino group, ketone Tobacco-specific carcinogen
NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) Reduced carbonyl group (alcohol) of NNK Major metabolite of NNK
N-Nitrosoguvacoline (NG) Areca-derived nitrosamine with pyridine moiety Co-carcinogen in tobacco/areca products
p-Benzoquinone Quinone backbone without nitroso substitution Oxidizing agent, precursor in synthesis

Metabolic and Carcinogenic Activity

  • NNK: Metabolism: Activated via α-hydroxylation (methylene or methyl carbons) to form reactive diazohydroxides or carbonium ions, which alkylate DNA . CYP2A6 is a key enzyme in its activation . Carcinogenicity: Induces lung, pancreatic, and nasal cavity tumors in F344 rats (e.g., 90% lung tumor incidence at 5.0 ppm dose) . Classified as Group 1 carcinogen (IARC) due to sufficient evidence in animals and mechanistic links to human cancers . Metabolites: NNAL (proximate carcinogen) and NNAL-Gluc (detoxified form) show interindividual variability in detoxification efficiency (NNAL-Gluc:NNAL ratios range 0–11) .
  • Serves as a biomarker for NNK exposure in smokers; urinary levels correlate with cotinine (r = 0.58) .
  • o-Benzoquinone derivative (hypothetical comparison): The quinone moiety may facilitate redox cycling, generating reactive oxygen species (ROS). Nitroso groups could form DNA adducts analogous to NNK’s α-hydroxylation products (e.g., formaldehyde adducts observed in NNK metabolism) .

Comparative Carcinogenic Potency

Compound Target Organs (Animal Models) Tumor Incidence (Dose-Dependent) Metabolic Activation Pathway
NNK Lung, pancreas, nasal cavity 90% lung tumors at 5.0 ppm α-hydroxylation (CYP2A6)
NNAL Lung, pancreas 86.7% lung tumors at 5.0 ppm Further oxidation to reactive intermediates
NG Pancreas (weak activity) 13.3% pancreatic tumors at 20 ppm Unclear; possible synergism with NNK

Mechanistic Insights and Biomarker Relevance

  • DNA Adduct Formation: NNK and NNAL generate formaldehyde and pyridyloxobutyl DNA adducts, contributing to mutagenesis . Similar adducts might be expected from "o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso-" due to its nitroso and acetyl groups.
  • Detoxification Variability : The NNAL-Gluc:NNAL ratio in smokers’ urine reflects individual differences in glucuronidation capacity, a critical detoxification pathway . This highlights the importance of metabolic polymorphisms in cancer risk.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting nitroso compounds due to its high sensitivity and specificity. Sample preparation is critical: solid-phase extraction (SPE) or derivatization can enhance recovery, while avoiding thermal degradation during processing. For example, TraceFinder 3.0 software has been used for metabolite integration and quantification in similar nitrosamine studies . Stability testing under varying pH and temperature conditions is essential to validate detection protocols.

Q. How can researchers mitigate instability of o-Benzoquinone derivatives during experimental workflows?

  • Methodological Answer : Stability is influenced by light, temperature, and oxidative stress. Store samples at -80°C in amber vials to prevent photodegradation. Antioxidants like ascorbic acid or ethylenediaminetetraacetic acid (EDTA) can suppress oxidation. Derivatization with stabilizing agents (e.g., dansyl chloride) improves chromatographic resolution and reduces decomposition during analysis .

Q. What synthetic strategies are documented for nitroso-functionalized benzoquinone analogs?

  • Methodological Answer : Synthesis often involves nitrosation of precursor amines or amides using sodium nitrite under acidic conditions. For example, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is synthesized via nitrosation of its amine precursor. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HR-MS) to confirm molecular integrity .

Advanced Research Questions

Q. What metabolic activation pathways drive the carcinogenicity of o-Benzoquinone derivatives?

  • Methodological Answer : Cytochrome P450 enzymes (e.g., CYP2A6) catalyze α-hydroxylation of nitrosamines, generating reactive diazonium ions that form DNA adducts. For instance, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of NNK, undergoes glucuronidation or further oxidation to reactive intermediates. In vivo studies in F344 rats demonstrate adduct accumulation in lung and liver tissues .

Q. How are DNA adducts from o-Benzoquinone derivatives characterized, and what are their mutagenic implications?

  • Methodological Answer : DNA adducts (e.g., pyridyloxobutyl adducts) are quantified using isotope dilution LC-MS/MS. Adduct mapping via ^32P-postlabeling or immunohistochemistry reveals tissue-specific distribution. In F344 rats, chronic exposure to NNK leads to O^6-methylguanine and N^7-methylguanine adducts, which mispair during replication, driving G→A transitions and tumorigenesis .

Q. How can contradictions between in vitro and in vivo genotoxicity data for nitroso compounds be resolved?

  • Methodological Answer : Discrepancies often arise from differences in metabolic activation (e.g., lack of Phase I/II enzymes in vitro) or adduct repair mechanisms. Co-culture systems with hepatocytes or S9 fractions improve in vitro metabolic relevance. Studies on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) show in vivo adduct persistence due to inefficient repair, unlike transient in vitro signals .

Q. What role does stereochemistry play in the bioactivity of chiral nitroso derivatives?

  • Methodological Answer : Enantiomers exhibit divergent metabolic fates and toxicities. For example, (R)-NNAL is more extensively glucuronidated than (S)-NNAL in rats, reducing its carcinogenic potential. Chiral stationary phases in LC-MS enable enantiomer-specific quantification, while molecular docking predicts stereospecific enzyme interactions .

Q. What computational tools predict the reactivity and metabolic fate of o-Benzoquinone derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model nitrosamine decomposition pathways, identifying electrophilic intermediates. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., nitroso position) with mutagenic potency. For NNK, α-hydroxylation energy barriers predict metabolic activation rates .

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